3,4,5,6-tetrachloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyridine-2-carboxamide
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Overview
Description
3,4,5,6-tetrachloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyridine-2-carboxamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with four chlorine atoms and a carboxamide group, which is further linked to a phenyl-pyrazole moiety. The presence of multiple chlorine atoms and the pyrazole ring contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrachloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution on the Pyridine Ring: The pyridine ring is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions.
Coupling Reaction: The phenyl-pyrazole moiety is then coupled with the chlorinated pyridine ring through a nucleophilic substitution reaction, typically using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-tetrachloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,4,5,6-tetrachloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrachloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyridine-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-tetrachloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyridine-2-carboxamide: Known for its unique combination of chlorine-substituted pyridine and phenyl-pyrazole moieties.
3,4,5,6-tetrachloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyridine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
3,4,5,6-tetrachloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyridine-2-sulfonamide: Contains a sulfonamide group, offering different chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
3,4,5,6-tetrachloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl4N4O/c18-12-13(19)15(24-16(21)14(12)20)17(26)22-7-6-10-8-23-25(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWISNOFTLLXNAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCNC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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